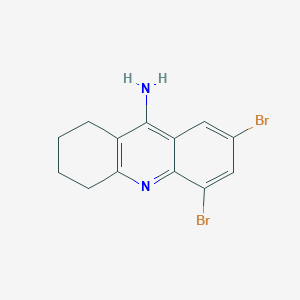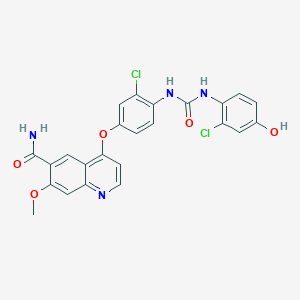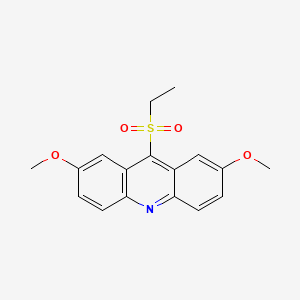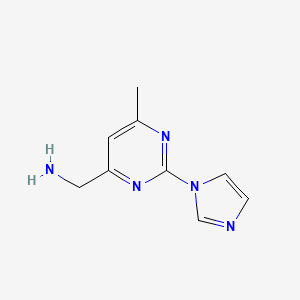
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine is an organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of tetrahydroacridine, which is a well-known cholinesterase inhibitor commonly used in pharmacological studies .
Métodos De Preparación
The synthesis of 5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine involves several steps. One common method includes the bromination of 1,2,3,4-tetrahydroacridin-9-amine. The reaction typically occurs in the presence of bromine and a suitable solvent under controlled conditions to ensure selective bromination at the 5 and 7 positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The bromine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of dyes and pigments due to its brominated structure.
Mecanismo De Acción
The mechanism of action of 5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound increases the concentration of acetylcholine at synapses, enhancing cholinergic function. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparación Con Compuestos Similares
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine can be compared with other similar compounds such as:
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
9-Amino-1,2,3,4-tetrahydroacridine: A non-brominated analog that also serves as a cholinesterase inhibitor.
N-Acetyl-3,5-dibromo-L-tyrosine: A brominated compound with different biological activities.
The uniqueness of this compound lies in its specific bromination pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
560134-44-3 |
|---|---|
Fórmula molecular |
C13H12Br2N2 |
Peso molecular |
356.06 g/mol |
Nombre IUPAC |
5,7-dibromo-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H12Br2N2/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h5-6H,1-4H2,(H2,16,17) |
Clave InChI |
JPAWCKLWCYDEPB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=C3C=C(C=C(C3=N2)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12928108.png)
![2-Amino-4-mercapto-6-[2-naphthylsulfonyl]quinazoline](/img/structure/B12928113.png)
![5-[Ethyl(2-hydroxyethyl)amino]-3-(2-hydroxyethyl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B12928120.png)
![N,2-diphenyl-5-(1,2,4-triazaspiro[4.5]dec-3-en-3-yl)pyrimidin-4-amine](/img/structure/B12928138.png)
![5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin](/img/structure/B12928144.png)
![N-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-N-propylacetamide](/img/structure/B12928152.png)



![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)
